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molecular formula C16H18N2O2 B8534272 2-[Benzyl(2-hydroxyethyl)amino]benzamide CAS No. 14359-74-1

2-[Benzyl(2-hydroxyethyl)amino]benzamide

Cat. No. B8534272
M. Wt: 270.33 g/mol
InChI Key: VHKVQMGQJCHKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(=O)c1ccccc1NCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]1[CH2:2][O:3]1.[CH2:4]([c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1)[NH:11][c:12]1[c:13]([C:14](=[O:15])[NH2:16])[cH:17][cH:18][cH:19][cH:20]1.[CH3:21][C:22](=[O:23])[OH:24]>>[CH2:1]([CH2:2][N:11]([CH2:4][c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1)[c:12]1[c:13]([C:14](=[O:15])[NH2:16])[cH:17][cH:18][cH:19][cH:20]1)[OH:3]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CO1
Name
NC(=O)c1ccccc1NCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NC(=O)c1ccccc1NCc1ccccc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)O

Outcomes

Product
Name
Type
product
Smiles
NC(=O)c1ccccc1N(CCO)Cc1ccccc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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